molecular formula C13H12ClN3O2S B5694353 (E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE

(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE

Cat. No.: B5694353
M. Wt: 309.77 g/mol
InChI Key: YLDINQIDBVRDEE-QPJJXVBHSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides It contains a chlorophenyl group, a methoxymethyl-substituted thiadiazole ring, and a propenamide moiety

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-19-8-12-16-17-13(20-12)15-11(18)7-4-9-2-5-10(14)6-3-9/h2-7H,8H2,1H3,(H,15,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDINQIDBVRDEE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with formic acid or other suitable reagents.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride.

    Coupling with Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through condensation reactions with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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